3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
3,4,7,9-tetramethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O2/c1-16-17(2)31-19-20(26(3)23(33)27(4)21(19)32)24-22(31)30(25-16)15-12-28-10-13-29(14-11-28)18-8-6-5-7-9-18/h5-9,17H,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGSNQCQYTUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 923167-92-4) is a novel triazino-purine derivative that has garnered interest for its potential biological activities. This article synthesizes current research findings on its biological activity, including antioxidant properties and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 450.5 g/mol. The structure includes a triazino core fused with a purine ring and substituted with a phenylpiperazine moiety. This structural configuration is significant as it influences the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N8O2 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 923167-92-4 |
Antioxidant Activity
Research indicates that derivatives of triazole compounds often exhibit notable antioxidant properties. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of similar compounds. For instance, certain derivatives have shown antioxidant activity greater than that of ascorbic acid, suggesting that the triazino structure may enhance free radical scavenging abilities .
Anticancer Activity
The anticancer potential of related compounds has been assessed through various assays. For example:
- MTT Assay : This assay was utilized to evaluate cell viability in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds similar to our target have demonstrated significant cytotoxicity against these cancer cell lines .
- Mechanism of Action : The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest in cancer cells. The presence of the 1,2,4-triazole moiety is believed to play a crucial role in modulating cellular pathways associated with cancer progression .
Case Studies
-
Study on Antioxidant Properties :
- A series of triazole derivatives were synthesized and tested for their ability to scavenge DPPH radicals. Results indicated that some derivatives exhibited scavenging activities significantly higher than ascorbic acid (up to 1.4 times greater). This suggests that modifications in the triazole structure can enhance antioxidant efficacy .
- Anticancer Evaluation :
Preparation Methods
Purine Core Functionalization
The synthesis begins with a 6-chloropurine derivative (A ), which undergoes iodination at C8 using lithium diisopropylamide (LDA) and iodine (I2) to yield B (Scheme 1). Subsequent Stille coupling with N,N-dimethyl-4-(tributylstannyl)aniline introduces an aryl group at C8, though this step may be omitted depending on the target substituents.
Table 1: Key Reactions for Purine Functionalization
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Iodination at C8 | LDA, I2, THF, −78°C → rt | 68% | |
| 2 | Stille Coupling | Pd(PPh3)4, DMF, 80°C | 52% |
Triazine Annulation and Methylation
Triazine ring formation is achieved via CuAAC between azido-purine intermediates and alkynes. For example, treatment of 6-azidopurine (C ) with propargyl alcohol derivatives under CuI/3,4,7,8-tetramethyl-1,10-phenanthroline catalysis yields triazino-purine D . Methylation at N3, N4, N7, and N9 is performed sequentially using methyl iodide (MeI) and potassium carbonate (K2CO3) in DMF, achieving full substitution after 24–48 hours.
Table 2: Methylation Optimization
| Position | Methylating Agent | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|---|
| N3 | MeI | K2CO3 | DMF | 24 | 85% |
| N7/N9 | MeI | DBU | THF | 48 | 78% |
Side Chain Installation via Alkylation
The 2-(4-phenylpiperazin-1-yl)ethyl group is introduced at N1 through a two-step process:
- Mesylation : Treatment of 9-(2-hydroxyethyl)purine (E ) with mesyl chloride (MsCl) yields mesylate F .
- SN2 Displacement : Reaction of F with 4-phenylpiperazine in acetonitrile at 60°C affords the target side chain. Competing elimination reactions are minimized using excess piperazine and controlled heating.
Table 3: Alkylation Conditions and Outcomes
| Step | Reagent | Solvent | Temp (°C) | Yield | By-Product |
|---|---|---|---|---|---|
| 1 | MsCl, Et3N | DCM | 0 → 25 | 95% | None |
| 2 | 4-Phenylpiperazine | MeCN | 60 | 20% | 57% alkene |
Challenges and Optimization
Electron-Deficient Purine Reactivity
Post-triazine annulation, the purine core becomes electron-deficient, hindering N9 alkylation. Mitsunobu reactions (DIAD/PPh3) with 2-bromoethanol failed due to poor nucleophilicity. Alternative strategies using pre-alkylated purines before triazine formation proved successful.
Competing Elimination in SN2 Reactions
Mesylate intermediates favor elimination over substitution, particularly under basic conditions. Switching to polar aprotic solvents (e.g., DMF) and excess piperazine improved substitution yields from 6% to 20%.
Spectroscopic Characterization
The final compound was characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
